5-Benzylidene-2-phenylimino-4-thiazolidinone

Overview

Description

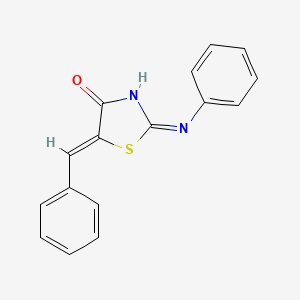

5-Benzylidene-2-phenylimino-4-thiazolidinone is a compound with the molecular formula C16H12N2OS . It’s a biologically important five-membered heterocyclic ring having almost all types of biological activities .

Synthesis Analysis

The synthesis of 5-Benzylidene-2-phenylimino-4-thiazolidinone involves several steps. The structures of synthesized compounds were established by elemental analysis, IR, (1)H NMR, (13)C NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of 5-Benzylidene-2-phenylimino-4-thiazolidinone is characterized by a central 5-benzylidene-2-phenylimino-4-thiazolidinone scaffold . Molecular docking experiments into the PTP1B active site suggested that the 2-arylimino group can effectively interact with amino acid residues of loops surrounding the catalytic pocket .Chemical Reactions Analysis

The chemical reactions of 5-Benzylidene-2-phenylimino-4-thiazolidinone are complex and involve several steps. The reaction time for the synthesis of this compound is approximately 10 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzylidene-2-phenylimino-4-thiazolidinone are characterized by its molecular weight of 280.3 g/mol . The compound is also characterized by its InChI and SMILES strings, which provide a textual representation of its molecular structure .Scientific Research Applications

Anticancer Activity

The compound has shown significant potential in the field of cancer therapeutics . Specifically, it has been found to effectively induce apoptosis in cancer cells but not in normal cells, independently of P-glycoprotein status . This makes it a promising candidate for the treatment of P-glycoprotein overexpressing refractory cancers .

Antimicrobial Properties

Thiazolidinone derivatives, which include “5-Benzylidene-2-phenylimino-4-thiazolidinone”, have been reported to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents.

Anti-inflammatory Activity

The compound has been found to possess anti-inflammatory properties . This suggests its potential use in the treatment of inflammatory diseases.

Anticonvulsant Properties

Thiazolidinone derivatives have been reported to exhibit anticonvulsant properties . This suggests that “5-Benzylidene-2-phenylimino-4-thiazolidinone” could be explored for the development of new anticonvulsant drugs.

Neuroprotective Activity

The compound has been found to exhibit neuroprotective activity . This suggests its potential use in the treatment of neurodegenerative diseases.

Antioxidant Activity

Thiazolidinone derivatives have been reported to exhibit antioxidant activity . This suggests that “5-Benzylidene-2-phenylimino-4-thiazolidinone” could be explored for its potential antioxidant benefits.

Antidiabetic Activity

The compound has been found to possess antidiabetic properties . This suggests its potential use in the treatment of diabetes.

Catalytic Applications

2-Thiazoline ligands, which include “2-Thiazolin-4-one, 2-anilino-5-benzylidene-”, have been found to exhibit remarkable catalytic performances when combined with metals like Pd, Ir, and Cu . This suggests its potential use in various catalytic applications.

Future Directions

Future research on 5-Benzylidene-2-phenylimino-4-thiazolidinone may focus on further modifying the position 2 of the 4-thiazolidinone scaffold, in order to extend SARs and evaluate the modulation of the inhibitory activity determined by this structural portion . Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of 5-Benzylidene-2-phenylimino-4-thiazolidinone are cyclooxygenase (COX)-2 enzyme and cancer cells . The COX-2 enzyme plays a key role in inflammation and pain, making it a significant target for anti-inflammatory drugs . The compound also shows anticancer activity, effectively inducing apoptosis in cancer cells .

Mode of Action

The compound interacts with its targets by fitting into the COX-2 binding pocket, which is considered a critical interaction for COX-2 inhibition . It also induces apoptosis in cancer cells .

Biochemical Pathways

The affected pathways primarily involve the inflammatory response and apoptosis. By inhibiting the COX-2 enzyme, the compound can reduce inflammation . In cancer cells, the compound triggers apoptosis, leading to cell death .

Result of Action

The result of the compound’s action is a significant reduction in inflammation due to COX-2 inhibition . In cancer cells, the compound induces apoptosis, leading to a decrease in the number of cancer cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound has shown effectiveness in both paclitaxel- and vinorelbine-sensitive and -resistant human lung cancer cells , suggesting it may be effective in a variety of cellular environments.

properties

IUPAC Name |

(5Z)-5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c19-15-14(11-12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-11H,(H,17,18,19)/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMGOWZVQOLCDR-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201166 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Benzylidene-2-phenylimino-4-thiazolidinone | |

CAS RN |

38771-64-1, 851429-54-4 | |

| Record name | 4-Thiazolidinone, 5-benzylidene-2-phenylimino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038771641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC508745 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anilino-5-benzylidenethiazol-4(5H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RJS5S67YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

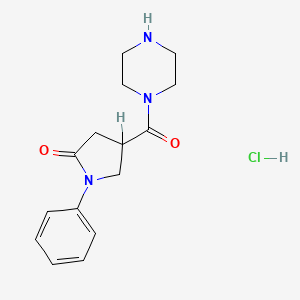

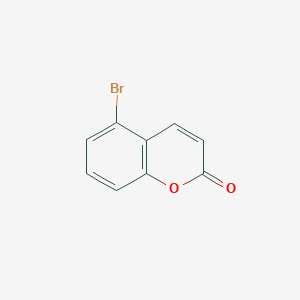

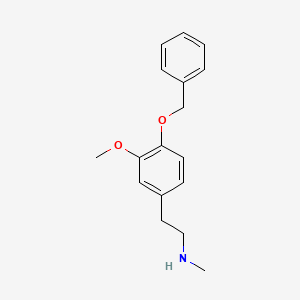

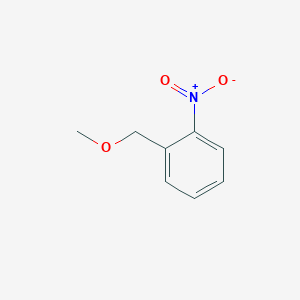

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.